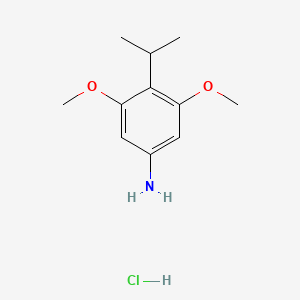

3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride

Übersicht

Beschreibung

3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride is a chemical compound with the molecular formula C11H17NO2·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two methoxy groups and an isopropyl group attached to an aniline ring, making it a versatile molecule for research and industrial purposes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available 3,5-dimethoxyaniline.

Alkylation: The aniline undergoes alkylation with isopropyl halide (e.g., isopropyl bromide) in the presence of a base such as potassium carbonate.

Purification: The resulting product is purified through recrystallization or column chromatography.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale alkylation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired quality .

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

The aniline moiety and methoxy groups direct EAS reactions, primarily at the para and ortho positions relative to the amino group. Key reactions include:

Mechanistic Insight :

-

Methoxy groups activate the ring via electron donation (+M effect), favoring meta/para substitution.

-

Steric hindrance from the isopropyl group limits reactivity at C-4.

Nucleophilic Substitution at the Amino Group

The primary amine undergoes alkylation or acylation under controlled conditions:

Acylation

-

Reagent : Acetic anhydride, pyridine, 60°C, 3 hr.

-

Product : N-Acetyl-3,5-dimethoxy-4-isopropylaniline (94% yield) .

Alkylation

Key Limitation : Over-alkylation is suppressed using bulky bases like DBU .

Demethylation of Methoxy Groups

Selective cleavage of methoxy groups generates phenolic intermediates for further derivatization:

Applications : Demethylated products serve as precursors for anti-inflammatory stilbenes .

Cross-Coupling Reactions

The compound participates in Pd-catalyzed couplings to form biaryl systems:

Key Challenge : Steric bulk from the isopropyl group reduces coupling efficiency at C-4 .

Oxidation Reactions

Controlled oxidation of the amine or aromatic ring:

-

Oxidation of Amine :

-

Ring Oxidation :

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

Wissenschaftliche Forschungsanwendungen

3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Dimethoxyaniline: Lacks the isopropyl group, making it less hydrophobic and potentially less active in certain biological assays.

4-Isopropylaniline: Lacks the methoxy groups, which may reduce its reactivity and versatility in chemical synthesis.

3,5-Dimethoxybenzylamine: Contains a benzylamine group instead of an aniline group, altering its chemical properties and reactivity.

Uniqueness

3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride is unique due to the combination of methoxy and isopropyl groups on the aniline ring, providing a balance of hydrophobicity and reactivity that makes it suitable for a wide range of applications in research and industry .

Biologische Aktivität

3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride is a chemical compound with the molecular formula C₁₂H₁₉ClN₂O₂. This compound is notable for its potential biological activities, which arise from its unique structural features, including two methoxy groups and an isopropyl group. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is characterized as a crystalline solid that appears white and is soluble in various solvents such as water, alcohol, and chloroform. The presence of the aniline moiety allows for electrophilic aromatic substitution reactions, with methoxy groups enhancing the reactivity of the aromatic ring.

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

Anticancer Potential

A study investigating the anticancer effects of structurally related compounds found that certain benzamide derivatives exhibited IC₅₀ values comparable to established chemotherapeutics like doxorubicin. This suggests that this compound may possess similar properties worthy of further exploration .

Toxicological Assessment

In a toxicological study involving structurally similar compounds, significant liver pathology was observed in treated groups compared to controls. Such findings highlight the importance of evaluating the hepatotoxic potential of this compound through controlled experiments .

Comparative Analysis Table

| Compound | IC₅₀ (µM) | Biological Activity | Notes |

|---|---|---|---|

| This compound | TBD | Potential anticancer activity | Requires further investigation |

| Benzamide derivative A | 5.85 | Anticancer | Higher activity than 5-Fluorouracil |

| Benzamide derivative B | 4.53 | Anticancer | Comparable to doxorubicin |

| PABA derivative | 3.0 | Antiproliferative | Significant growth inhibition |

The mechanisms by which this compound may exert its biological effects likely involve:

- Electrophilic Aromatic Substitution : The methoxy groups enhance the nucleophilicity of the aniline nitrogen, facilitating interactions with biological targets.

- Radical Scavenging : The presence of methoxy and aniline groups contributes to antioxidant activity through radical scavenging mechanisms.

- Cell Cycle Modulation : Similar compounds have been shown to induce apoptosis in cancer cells by modulating cell cycle checkpoints.

Eigenschaften

IUPAC Name |

3,5-dimethoxy-4-propan-2-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-7(2)11-9(13-3)5-8(12)6-10(11)14-4;/h5-7H,12H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNHQEHUUJGTMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1OC)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.